molecular formula C21H23NO4 B557255 Fmoc-D-tert-leucine CAS No. 198543-64-5

Fmoc-D-tert-leucine

Katalognummer B557255
CAS-Nummer: 198543-64-5
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: VZOHGJIGTNUNNC-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-D-tert-leucine is a compound with the molecular formula C21H23NO4 . It is also known by other names such as Fmoc-D-Tle-OH, fmoc-d-alpha-t-butylglycine, and Fmoc-D-alpha-tert-butylglycine . It is a versatile reactant used in the discovery of potent antagonists of antiapoptotic protein X-linked inhibitor of apoptosis (XIAP) for the treatment of cancer .


Synthesis Analysis

The synthesis of Fmoc-D-tert-leucine involves several steps. The Fmoc strategy is the most used strategy in solid phase peptide synthesis (SPPS) and remains valid even forty years after its implementation . The α-amino deprotection step is crucial in order to secure the quality of the target peptide . Poor efficiency in deprotection will result in decreased yield and quality due to deleted residues and even capped peptides, which also generates the need of additional purification steps .


Molecular Structure Analysis

The molecular structure of Fmoc-D-tert-leucine is characterized by its molecular weight of 353.4 g/mol . The InChI representation of the molecule is InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 .


Physical And Chemical Properties Analysis

Fmoc-D-tert-leucine has a molecular weight of 353.412 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 554.1±33.0 °C at 760 mmHg . The melting point is reported to be 126-130ºC .

Wissenschaftliche Forschungsanwendungen

1. Hydrogel Formulation

  • Application Summary: Fmoc-dipeptides, such as Fmoc-D-tert-leucine, have been used in the formulation of biocompatible hydrogels suitable for different biomedical applications . These hydrogels are tri-dimensional materials formed by networks able to encapsulate high amounts of water or other biological fluids .
  • Methods of Application: The hydrogels can be prepared using both synthetic or natural polymers and their mechanical and functional properties may change according to the preparation method, the solvent, the pH, and other experimental parameters .
  • Results or Outcomes: The final material obtained is deeply dependent on the preparation method . Different strategies adopted for the hydrogel preparation result in changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability .

2. 3D Cell Culture and Regenerative Medicine

  • Application Summary: Fmoc-dipeptides, including Fmoc-D-tert-leucine, have been used in the 3D culture of various cells . They have been applied in the 3D-culture of mesenchymal stem cells, normal endothelial cells, and tumor cell lines .
  • Methods of Application: Peptide hydrogel scaffolds were prepared by the pH-titration method in various concentrations and temperatures, and characterized by spectroscopic methods .
  • Results or Outcomes: The Fmoc-dipeptide hydrogels exhibited cell type-dependent biological activity, with higher cell proliferation attained in certain cell types . The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine .

3. Solid Phase Peptide Synthesis

  • Application Summary: Fmoc-D-tert-leucine can be used in Fmoc solid phase peptide synthesis (SPPS), a method used to chemically synthesize peptides . This method is particularly useful when unnatural modifications or introduction of site-specific tags are required .
  • Methods of Application: In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group . It is a temporary protecting group of the amino function, removed at each step of the synthesis .
  • Results or Outcomes: The use of Fmoc-D-tert-leucine in SPPS can facilitate the synthesis of complex peptides with specific modifications .

4. Hydrogel-Based Biomedical Applications

  • Application Summary: Fmoc-D-tert-leucine can be used in the formulation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides for potential biomedical applications .
  • Methods of Application: The hydrogels are prepared using Fmoc-D-tert-leucine and other Fmoc-derivatized cationic hexapeptides .
  • Results or Outcomes: The resulting hydrogels can be used in various biomedical applications, including drug delivery and tissue engineering .

5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis

  • Application Summary: Fmoc-D-tert-leucine can be used in the deprotection step of Fmoc solid phase peptide synthesis . This step is crucial to secure a good quality product .
  • Results or Outcomes: The report presents a comparison of the performance of three strategies for deprotection using microwave-assisted Fmoc peptide synthesis .

6. Peptide Synthesis for Biological Studies

  • Application Summary: Fmoc-D-tert-leucine can be used in the synthesis of peptides for various biological studies . These include cell signaling, development of epitope-specific antibodies, cell biology, and biomarkers for diseases .
  • Methods of Application: Solid phase peptide synthesis (SPPS) has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules . In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group .
  • Results or Outcomes: The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Safety And Hazards

Fmoc-D-tert-leucine may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and severe skin burns and eye damage . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves, clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOHGJIGTNUNNC-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359659
Record name Fmoc-D-tert-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-tert-leucine

CAS RN

198543-64-5
Record name Fmoc-D-tert-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-tert-leucine
Reactant of Route 2
Reactant of Route 2
Fmoc-D-tert-leucine
Reactant of Route 3
Reactant of Route 3
Fmoc-D-tert-leucine
Reactant of Route 4
Reactant of Route 4
Fmoc-D-tert-leucine
Reactant of Route 5
Reactant of Route 5
Fmoc-D-tert-leucine
Reactant of Route 6
Reactant of Route 6
Fmoc-D-tert-leucine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.